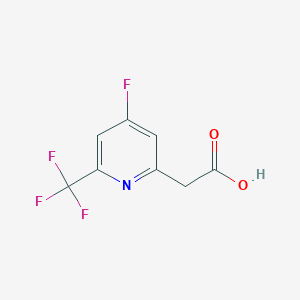
Leachianol G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leachianol G is a natural stilbenoid compound isolated from the stalks of Vitis vinifera (Vitaceae) and the stem bark of Millicia excelsa (Moraceae) . It is a resveratrol dimer, which means it is formed by the coupling of two resveratrol molecules. This compound has garnered attention due to its potential biological activities, including inhibitory effects against HIV-1 integrase and eukaryote MOS1 transposase .
Preparation Methods
Leachianol G can be synthesized through the peroxidase-catalyzed oxidation of resveratrol . The crude ethyl acetate stilbene extract obtained from the culture medium is fractionated by centrifugal partition chromatography using a gradient elution method. The major stilbenes contained in the fractions are subsequently identified by using a 13C-NMR-based dereplication procedure and further 2D NMR analyses .
Chemical Reactions Analysis
Leachianol G undergoes several types of chemical reactions, including oxidation and reduction. It has been found to be more active on strand transfer reactions than on 3′ processing reactions . Common reagents and conditions used in these reactions include peroxidases for oxidation . The major products formed from these reactions are oligomers of resveratrol and ferulic acid .
Scientific Research Applications
Leachianol G has several scientific research applications:
Mechanism of Action
Leachianol G exerts its effects by inhibiting the activity of enzymes such as HIV-1 integrase and eukaryote MOS1 transposase . It is more active on strand transfer reactions than on 3′ processing reactions, suggesting a mechanism of action similar to that of strand transfer inhibitors . The molecular targets and pathways involved include the inhibition of polynucleotidyl transferases, which are enzymes involved in DNA mobility mechanisms .
Comparison with Similar Compounds
Leachianol G is similar to other resveratrol dimers such as leachianol F, E-piceid, and E-pterostilbene . it is unique in its higher activity on strand transfer reactions compared to 3′ processing reactions . Other similar compounds include E-resveratrol, E-ε-viniferin glucoside, and E-piceatannol .
Properties
Molecular Formula |
C28H24O7 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(1R,2S,3R)-3-(3,5-dihydroxyphenyl)-1-[(R)-hydroxy-(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol |
InChI |
InChI=1S/C28H24O7/c29-17-5-1-14(2-6-17)24-25(16-9-19(31)11-20(32)10-16)26-22(12-21(33)13-23(26)34)27(24)28(35)15-3-7-18(30)8-4-15/h1-13,24-25,27-35H/t24-,25-,27-,28-/m0/s1 |
InChI Key |
FIWQALXNBGJRQL-XEZODYMFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](C3=C([C@@H]2[C@H](C4=CC=C(C=C4)O)O)C=C(C=C3O)O)C5=CC(=CC(=C5)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3=C(C2C(C4=CC=C(C=C4)O)O)C=C(C=C3O)O)C5=CC(=CC(=C5)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


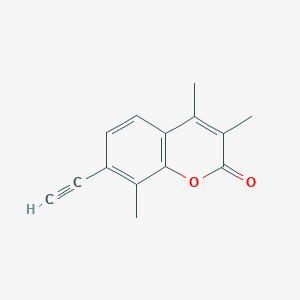

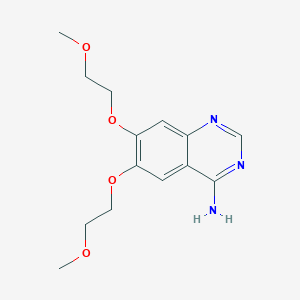
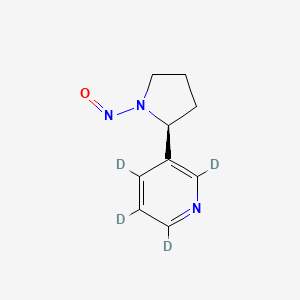
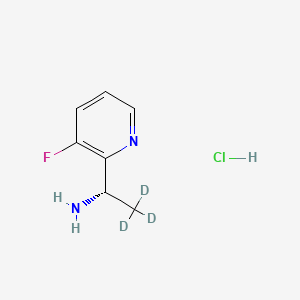
![N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B13437553.png)
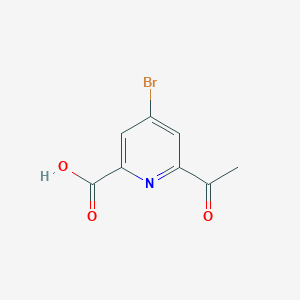
![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-](/img/structure/B13437568.png)
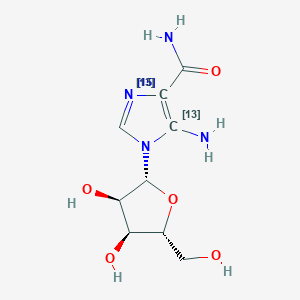
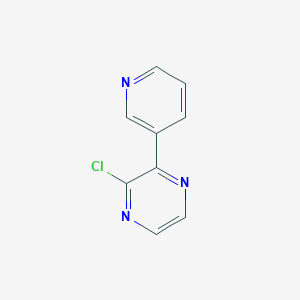

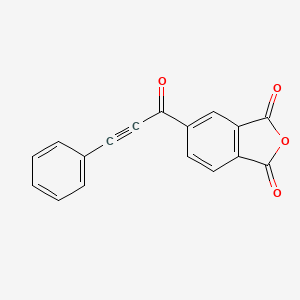
![1-Pyrrolidinecarboxylic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl][5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]amino]acetyl]-4-ethyl-, phenylmethyl ester, (3R,4S)-](/img/structure/B13437595.png)
